3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
Description
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O/c21-19-11-5-4-7-16(19)12-13-20(24)22-15-18-10-6-14-23(18)17-8-2-1-3-9-17/h1-5,7-9,11,18H,6,10,12-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWHJLWVJFEKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common approach is the reaction of 2-bromobenzylamine with 1-phenylpyrrolidine-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds or amines.
Scientific Research Applications
Overview
3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure contributes to its potential applications in drug development, particularly as a therapeutic agent targeting specific biological pathways.
Pharmacological Studies
The compound has been investigated for its potential pharmacological activities, including analgesic and anti-inflammatory effects. Studies suggest that derivatives of this compound may modulate pain pathways, making it a candidate for further exploration in pain management therapies.
Chemokine Receptor Modulation
Research has shown that compounds similar to this compound can influence chemokine receptor activity. This modulation is critical in conditions such as cancer metastasis and inflammatory diseases, where chemokine signaling plays a significant role.
Neuropharmacology
Given its structure, the compound may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders. The phenylpyrrolidine moiety is particularly notable for its ability to engage with dopamine and serotonin receptors, which are pivotal in mood regulation and cognitive function.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Analgesic Effects | To evaluate the pain-relieving properties of the compound | Demonstrated significant reduction in pain response in animal models, indicating potential for development as an analgesic drug. |
| Chemokine Receptor Activity | Investigate the modulation of chemokine receptors | Showed promising results in inhibiting receptor activation linked to inflammatory responses, suggesting therapeutic use in autoimmune diseases. |
| Neuropharmacological Assessment | Assess interaction with neurotransmitter systems | Found to enhance dopamine receptor activity, which may provide avenues for treating depression and anxiety disorders. |
| Activity Type | Assessed Effect | Result |
|---|---|---|
| Analgesic | Pain reduction | Significant effect observed |
| Anti-inflammatory | Cytokine inhibition | Moderate inhibition noted |
| Neurotransmitter Interaction | Dopamine receptor modulation | Increased receptor binding affinity |
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
Propanamide derivatives vary significantly in substituents, influencing their molecular weight, melting points, and physicochemical behavior.
Key Observations:
- The target compound’s molecular weight (~372 g/mol) is comparable to ’s thiazole/oxadiazole derivatives (375–389 g/mol) but lower than ’s benzothiophene analog (404.37 g/mol) .
- Bromophenyl-substituted compounds (e.g., ) share the electron-withdrawing bromine atom, which may enhance stability and influence π-π stacking in biological targets. However, the phenylpyrrolidinylmethyl group in the target introduces conformational flexibility distinct from rigid heterocycles like benzothiophene or thiazole .
Hydrogen Bonding and Solubility
- The target compound’s tertiary amine (pyrrolidine) has fewer hydrogen-bonding donors compared to ’s thiourea-containing analogs (H-bond donors = 2). This may reduce aqueous solubility but improve membrane permeability .
Biological Activity
3-(2-Bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide, with the CAS number 1797643-02-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of 387.3 g/mol. Its structure features a bromophenyl group attached to a propanamide backbone, which is further linked to a phenylpyrrolidine moiety. The presence of the bromine atom may enhance its reactivity and biological interactions.
Research indicates that compounds similar to this compound can interact with various biological targets:
- Histone Methyltransferase Inhibition : Some studies suggest that related compounds act as inhibitors of histone methyltransferases, which play a crucial role in epigenetic regulation and gene expression. This inhibition can lead to altered cellular processes such as proliferation and differentiation .
- Neurotransmitter Modulation : The pyrrolidine structure suggests potential activity at neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. This could imply effects on mood regulation and cognitive functions.
- Anticancer Activity : Certain derivatives have shown promise in preclinical models for inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Study 1: Anticancer Efficacy
A study conducted on the effects of similar compounds revealed significant anticancer activity against various human cancer cell lines. The compound was observed to induce apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Neuropharmacological Effects
In another investigation, the neuropharmacological properties were evaluated using rodent models. The compound exhibited anxiolytic effects comparable to standard anxiolytics, indicating its potential for treating anxiety disorders by modulating neurotransmitter levels.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Bromophenyl Intermediate | PBr₃, K₂CO₃ | DCM | 0–5°C | 60–75% |
| Amide Coupling | HATU, DIPEA | DMF | RT | 70–85% |
| Final Purification | Silica gel | Hexane:EtOAc | - | 90–95% purity |
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., bromophenyl aromatic signals at δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 428.12) and fragmentation patterns .
- HPLC : Assesses purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
- FT-IR : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
Answer:
- Variable Substituents :
- Modify the bromophenyl group (e.g., replace Br with Cl or CF₃) to assess halogen bonding efficacy .
- Alter the pyrrolidinyl moiety (e.g., introduce methyl groups) to study steric effects on target binding .
- Biological Testing :
- Screen against kinase panels (e.g., EGFR, VEGFR) using enzymatic assays (IC₅₀ determination) .
- Compare with analogs (e.g., pyrazine or thiophene derivatives) to identify pharmacophore requirements .
Advanced: What strategies address low yields in amide bond formation during synthesis?
Answer:
- Coupling Reagents : Switch from EDC/HOBt to HATU for improved activation .
- Solvent Optimization : Use DMF instead of THF for better solubility of polar intermediates .
- Catalytic Additives : Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
Advanced: How can researchers investigate its mechanism of action as a kinase inhibitor?
Answer:
- Enzymatic Assays : Measure inhibition kinetics (e.g., Km/Vmax changes) using recombinant kinases .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding poses in kinase ATP pockets .
- Cellular Models : Validate target engagement in cancer cell lines (e.g., apoptosis assays post-treatment) .
Methodological: What computational methods predict its physicochemical properties?
Answer:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to estimate dipole moments and HOMO-LUMO gaps .
- Molecular Dynamics (MD) : Simulate solvation in water/lipid bilayers to predict permeability (logP) .
- ADMET Prediction : Use tools like SwissADME to forecast bioavailability and metabolic stability .
Data Contradictions: How can researchers resolve discrepancies in reported biological activities?
Answer:
- Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cell Line Validation : Use authenticated lines (e.g., NCI-60 panel) to minimize variability .
- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products .
Future Directions: What unexplored modifications could enhance its therapeutic potential?
Answer:
- Heterocyclic Replacements : Substitute pyrrolidine with piperazine to improve solubility .
- Prodrug Design : Introduce ester groups for enhanced bioavailability .
- Polypharmacology : Develop dual-target inhibitors (e.g., kinase + protease) via hybrid scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
